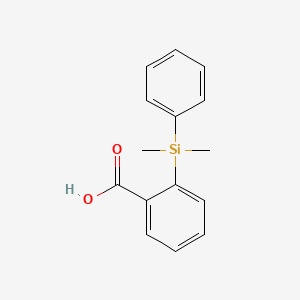

Benzoic acid, 2-(dimethylphenylsilyl)-

Description

Context of Benzoic Acid Derivatives in Organic Chemistry

Benzoic acid, a simple aromatic carboxylic acid, serves as a fundamental scaffold in organic chemistry. researchgate.net Its derivatives are not merely academic curiosities; they are crucial precursors and intermediates in the synthesis of a vast array of commercial products, including pharmaceuticals, agrochemicals, dyes, and food additives. mdpi.com The chemical reactivity and physical properties of the benzoic acid moiety are profoundly influenced by the nature and position of substituents on the aromatic ring. preprints.org

The acidity of a benzoic acid derivative, quantified by its pKa value, is a key parameter that is sensitive to substituent effects. Electron-withdrawing groups, such as a nitro group, delocalize the negative charge of the conjugate base (the carboxylate anion), thereby stabilizing it and increasing the acidity of the parent molecule. libretexts.orgyoutube.com Conversely, electron-donating groups tend to destabilize the anion, making the acid weaker. libretexts.orgyoutube.com The carboxyl group's attachment to an sp²-hybridized carbon of the benzene (B151609) ring inherently makes benzoic acid more acidic than its aliphatic counterparts, like acetic acid, due to the greater electronegativity of the sp² carbon. libretexts.org

| Substituent (at para-position) | pKa Value | Effect on Acidity vs. Benzoic Acid |

|---|---|---|

| -H (Benzoic Acid) | 4.20 | Reference |

| -CH₃ (p-Toluic Acid) | 4.37 | Decreases (Electron-Donating) |

| -OH (p-Hydroxybenzoic Acid) | 4.58 | Decreases (Electron-Donating) |

| -Cl (p-Chlorobenzoic Acid) | 3.98 | Increases (Electron-Withdrawing) |

| -NO₂ (p-Nitrobenzoic Acid) | 3.44 | Increases (Electron-Withdrawing) |

Overview of Organosilicon Compounds in Synthetic Methodologies

Organosilicon compounds, characterized by the presence of a silicon-carbon (Si-C) bond, are indispensable tools in modern synthetic chemistry. cfsilicones.com They serve as versatile building blocks, reactive intermediates, and catalysts. researchgate.netbohrium.com The unique properties of organosilicon compounds, such as high thermal stability and hydrophobicity, stem from the fundamental differences between silicon and carbon. cfsilicones.com Silicon is larger, less electronegative, and can access d-orbitals, leading to distinct bonding and reactivity compared to carbon. cfsilicones.com

One of the most widespread applications of organosilicon chemistry is the use of silyl (B83357) ethers as protecting groups for hydroxyl functions. rsc.org The formation of a strong silicon-oxygen bond allows for the temporary masking of reactive -OH groups during a synthetic sequence, with the silyl group being readily removed under specific conditions that often leave other functional groups intact. doi.org The exceptional strength of the Si-O and Si-F bonds is a major driving force exploited in many organosilicon-based reactions. rsc.org

| Property | Carbon (C) | Silicon (Si) |

|---|---|---|

| Pauling Electronegativity | 2.55 | 1.90 |

| Covalent Radius (pm) | 77 | 111 |

| X-C Bond Energy (kJ/mol) | 346 (C-C) | 318 (Si-C) |

| X-O Bond Energy (kJ/mol) | 358 (C-O) | 452 (Si-O) |

Structural and Electronic Perturbations Induced by Ortho-Silyl Substituents

The placement of a substituent at the ortho-position (adjacent to the carboxyl group) of benzoic acid introduces a unique phenomenon known as the "ortho-effect." Generally, ortho-substituted benzoic acids are stronger acids than their meta and para isomers, irrespective of the electronic nature of the substituent. libretexts.orgalmerja.net This effect is largely attributed to steric interactions. khanacademy.org

In the case of Benzoic acid, 2-(dimethylphenylsilyl)-, the dimethylphenylsilyl group is sterically demanding. This bulkiness forces the carboxyl (-COOH) group to twist out of the plane of the benzene ring. almerja.netyoutube.com Resonance, which involves the delocalization of π-electrons, is most effective when the interacting groups are coplanar. The forced rotation of the carboxyl group disrupts its conjugation with the aromatic ring. almerja.net This disruption, termed Steric Inhibition of Resonance (SIR), destabilizes the neutral acid molecule. youtube.com

Crucially, the conjugate base (the benzoate (B1203000) anion) is less affected by this loss of resonance with the ring, as its negative charge is primarily delocalized across the two highly electronegative oxygen atoms. youtube.com Because the neutral acid is destabilized more than the anion, the equilibrium shifts towards dissociation, resulting in a lower pKa and thus a stronger acid. almerja.netyoutube.com The steric influence of the ortho-silyl group is therefore the dominant factor governing the compound's acidity, overriding the group's intrinsic electronic properties.

Research Gaps and Future Directions for 2-(dimethylphenylsilyl)benzoic acid

Despite the clear academic interest in both benzoic acid derivatives and organosilicon compounds, the specific molecule Benzoic acid, 2-(dimethylphenylsilyl)- remains relatively underexplored. This points to several significant research gaps and opportunities for future investigation.

Identified Research Gaps:

Limited Physicochemical Data: There is a scarcity of comprehensive experimental data for 2-(dimethylphenylsilyl)benzoic acid, including its precise pKa value, crystal structure, and detailed spectroscopic properties.

Unexplored Synthetic Utility: While its parent structures are workhorses in synthesis, the specific applications of 2-(dimethylphenylsilyl)benzoic acid as a building block or intermediate have not been systematically investigated.

Incomplete Mechanistic Understanding: The interplay between the steric and electronic effects of the ortho-(dimethylphenylsilyl) group has not been fully characterized through modern computational and experimental methods.

Future Research Directions:

Synthesis and Characterization: A foundational step would be the development of efficient synthetic routes to 2-(dimethylphenylsilyl)benzoic acid and its derivatives, followed by thorough characterization using techniques like X-ray crystallography, NMR spectroscopy, and pKa determination.

Application in Materials Science: The compound could serve as a monomer or precursor for novel silicon-containing polymers or polyarylenephthalides, potentially leading to materials with unique thermal or electrophysical properties. researchgate.net

Medicinal Chemistry Exploration: Given the recognized role of silicon in modifying the properties of bioactive molecules, this compound could be a valuable starting point for designing new therapeutic agents with tailored lipophilicity and metabolic profiles. rsc.org

Computational Modeling: Density Functional Theory (DFT) and other computational studies could provide deep insights into the molecule's conformational preferences, electronic structure, and reactivity, guiding future experimental work. psu.edu

Structure

3D Structure

Properties

CAS No. |

107116-08-5 |

|---|---|

Molecular Formula |

C15H16O2Si |

Molecular Weight |

256.37 g/mol |

IUPAC Name |

2-[dimethyl(phenyl)silyl]benzoic acid |

InChI |

InChI=1S/C15H16O2Si/c1-18(2,12-8-4-3-5-9-12)14-11-7-6-10-13(14)15(16)17/h3-11H,1-2H3,(H,16,17) |

InChI Key |

IBJDNRQOSYVMFX-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Benzoic Acid, 2 Dimethylphenylsilyl and Analogous Structures

Directed Ortho-Metalation Strategies for Aromatic Silylation

Directed ortho-metalation (DoM) is a powerful method for the regioselective functionalization of aromatic rings. wikipedia.org This strategy relies on the use of a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position, creating a reactive organometallic intermediate that can be trapped by an electrophile. wikipedia.orgrsc.org

The core of the DoM strategy involves the deprotonation of the aromatic ring using a potent organolithium base. wikipedia.org The choice of reagent can influence the reaction's efficiency and regioselectivity. The resulting aryllithium species is a powerful nucleophile that readily reacts with an electrophilic silyl (B83357) source, such as a silyl chloride, to form the desired C-Si bond.

The general mechanism proceeds in two main steps:

Ortho-Lithiation: An organolithium reagent, in its aggregated form ((R-Li)n), coordinates to the directing group on the aromatic ring. This proximity facilitates the deprotonation of the nearest ortho-proton, forming a stabilized aryllithium intermediate. wikipedia.org

Electrophilic Quench: The aryllithium intermediate reacts with a silyl electrophile (e.g., dimethylphenylsilyl chloride) in an electrophilic substitution reaction to yield the ortho-silylated aromatic compound.

Table 1: Comparison of Common Organolithium Reagents in Directed Ortho-Metalation

| Organolithium Reagent | Common Abbreviation | Key Characteristics | Typical Conditions |

| n-Butyllithium | n-BuLi | Widely used, commercially available, highly reactive. | Often used with additives like TMEDA at low temperatures (-78 °C). organic-chemistry.org |

| sec-Butyllithium (B1581126) | s-BuLi | More basic and sterically hindered than n-BuLi, can offer different selectivity. | Used with TMEDA for exclusive ortho-deprotonation of certain substrates. organic-chemistry.org |

| tert-Butyllithium | t-BuLi | Extremely basic and non-nucleophilic, useful for difficult deprotonations. | Acts as a powerful nucleophile in some substitution reactions. wikipedia.org |

The success and regioselectivity of DoM are critically dependent on the directing metalation group (DMG). The DMG is typically a functional group containing a heteroatom that can act as a Lewis base, coordinating to the lithium cation of the organolithium reagent. wikipedia.org This coordination brings the basic alkyl group into close proximity with the ortho C-H bond, facilitating its abstraction. wikipedia.org

The carboxylic acid group itself, after initial deprotonation to the carboxylate, serves as an effective DMG. rsc.orgsemanticscholar.org The carboxylate directs the lithiation to the adjacent ortho position. organic-chemistry.orgsemanticscholar.org Competition studies have established a hierarchy of directing ability among various functional groups, with the carboxylate group demonstrating intermediate directing power. rsc.org

Table 2: Examples of Directing Groups (DMGs) in Aromatic Ortho-Metalation

| Directing Group | Formula | Relative Directing Power |

| O-Carbamate | -OCONEt₂ | Very Strong |

| Amide | -CONR₂ | Strong wikipedia.org |

| Carboxylate | -COO⁻Li⁺ | Intermediate rsc.org |

| Methoxy | -OCH₃ | Moderate wikipedia.org |

| Fluoro | -F | Moderate rsc.org |

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis provides a versatile alternative to organolithium-based methods for forming C-Si bonds. These reactions often exhibit high functional group tolerance and can proceed under milder conditions. Palladium and nickel are the most prominent metals used for these transformations.

Palladium catalysts are highly effective for C-H activation and functionalization reactions. acs.orgnih.gov In the context of synthesizing 2-silylated benzoic acids, a plausible route involves the direct C-H silylation of benzoic acid. In this approach, the carboxylate group can act as a directing group, guiding the palladium catalyst to selectively activate the C-H bond at the ortho position. This activated intermediate then reacts with a silylating agent, such as a disilane (B73854), to form the final product.

While direct C-H silylation of unprotected benzoic acids is an emerging area, related palladium-catalyzed intramolecular direct arylation of benzoic acids has been reported, demonstrating the feasibility of using the carboxylate to direct C-H activation. nih.gov Such protocols often employ an oxidant to facilitate the catalytic cycle. acs.org

Nickel catalysts have gained prominence as a more economical and sustainable alternative to palladium for various cross-coupling reactions. nih.govmdpi.com For the synthesis of silylated aromatics, nickel can catalyze the coupling of an aryl halide or pseudohalide with a silyl nucleophile. To synthesize Benzoic acid, 2-(dimethylphenylsilyl)-, a 2-halobenzoic acid could be coupled with a silyl-organometallic reagent.

Furthermore, nickel catalysis enables novel transformations such as decarboxylative cross-coupling, where the carboxylic acid group itself is replaced. researchgate.net In a related strategy, a nickel(0) catalyst can undergo oxidative addition into the C-N bond of an activated benzoic acid derivative, which, after decarbonylation, forms a nickel-aryl complex ready for coupling with a silyl partner. domainex.co.uk These reactions may proceed through Ni(0)/Ni(II) or higher-valent Ni(III) catalytic cycles. domainex.co.ukacs.org

Silylzinc reagents have emerged as robust and highly functional group-tolerant nucleophiles for cross-coupling reactions. researchgate.netnih.govresearchgate.net The synthesis of a compound like Benzoic acid, 2-(dimethylphenylsilyl)- can be envisioned via a Negishi-type cross-coupling. This would involve the reaction of a 2-halobenzoic acid derivative with a silylzinc reagent, such as (dimethylphenylsilyl)zinc iodide, in the presence of a palladium or nickel catalyst.

A significant advantage of silylzinc reagents is their compatibility with a wide array of functional groups. researchgate.netresearchgate.net While traditionally challenging to prepare, recent advances have led to the direct synthesis of solid, storable silylzinc reagents from silyl halides, avoiding the use of pyrophoric silyllithium precursors. researchgate.netnih.govchemrxiv.org

Table 3: Overview of Transition Metal-Catalyzed Silylation Strategies

| Catalyst System | Aromatic Substrate | Silyl Source | Key Features |

| Palladium(II) Acetate / Oxidant | Benzoic Acid | Hexamethyldisilane | Direct C-H activation; carboxylate acts as directing group. acs.org |

| Nickel(0) / Ligand | 2-Halobenzoic Acid | Silylborane or Silylzinc | Cross-coupling of pre-functionalized aromatics; economical catalyst. mdpi.com |

| Nickel(II) / Reductant | Activated Benzoic Acid | Silyl Halide | Decarbonylative coupling pathway. domainex.co.uk |

| Palladium(0) or Nickel(0) / Ligand | 2-Halobenzoic Acid | Silylzinc Reagent | High functional group tolerance via Negishi-type coupling. researchgate.netnih.gov |

Dehydrogenative Silylation of Aromatic C-H Bonds

Dehydrogenative silylation has emerged as a powerful and atom-economical method for the formation of C-Si bonds. This process involves the direct coupling of a C-H bond with a hydrosilane, releasing dihydrogen as the only byproduct. The direct silylation of an aromatic C-H bond provides an efficient pathway to organosilicon compounds. researchgate.net

Transition metal catalysts, including those based on iridium, rhodium, ruthenium, and palladium, are often employed to facilitate this transformation. researchgate.netnih.gov The catalytic cycle typically involves the oxidative addition of the hydrosilane to the metal center, followed by C-H bond activation of the aromatic substrate and reductive elimination of the silylated product.

For the synthesis of a compound like "Benzoic acid, 2-(dimethylphenylsilyl)-", a potential strategy would involve the directed C-H silylation of benzoic acid or a protected derivative. The carboxyl group can act as a directing group, guiding the silylation to the ortho position.

Hypothetical Reaction Scheme for Dehydrogenative Silylation:

| Reactant 1 | Reactant 2 | Catalyst | Product |

| Benzoic Acid | Dimethylphenylsilane | Rhodium complex | Benzoic acid, 2-(dimethylphenylsilyl)- |

This table represents a conceptual pathway, and specific reaction conditions would require experimental optimization.

Research in this area has demonstrated the successful silylation of various aromatic and heteroaromatic C-H bonds, highlighting the versatility of this method for creating diverse organosilicon structures. uni.eduresearchgate.net

Chemical Transformations for Silyl-Carboxylic Acid Synthesis

The synthesis of silyl-carboxylic acids often involves multi-step sequences where the silyl group and the carboxylic acid functionality are introduced and manipulated.

A common and effective method for obtaining carboxylic acids is through the hydrolysis of their corresponding esters. In the context of silyl-benzoic acids, a silylated ester can be prepared first, followed by a hydrolysis step to yield the final carboxylic acid. Silyl esters are known for their utility as reactive intermediates in organic synthesis. core.ac.ukresearchgate.net

The preparation of the silylated ester can be achieved through various methods, including the reaction of a silyl chloride with a carboxylic acid in the presence of a base. thieme-connect.de

General Reaction for Silyl Ester Hydrolysis:

| Silylated Ester | Reagent | Product |

| Methyl 2-(dimethylphenylsilyl)benzoate | H₂O, H⁺ or OH⁻ | Benzoic acid, 2-(dimethylphenylsilyl)- |

This table illustrates the general principle of ester hydrolysis to yield the target carboxylic acid.

Molecular rearrangements are fundamental transformations in organic chemistry that can lead to the formation of complex structures from simpler precursors. In organosilicon chemistry, rearrangements involving silicon-containing groups are well-documented. semanticscholar.org

One notable example is the Brook rearrangement , which involves the intramolecular migration of a silyl group from a carbon atom to an oxygen atom. While the classic Brook rearrangement involves acylsilanes, conceptually similar migrations could be envisioned in the design of synthetic routes to silyl benzoic acids.

A hypothetical pathway could involve the rearrangement of a precursor where a silyl group is positioned to migrate to a carbonyl oxygen, followed by subsequent oxidation or transformation to a carboxylic acid. However, direct application of known rearrangements to the synthesis of "Benzoic acid, 2-(dimethylphenylsilyl)-" is not prominently described in the literature and would likely require innovative synthetic design. The benzilic acid rearrangement, a 1,2-rearrangement of 1,2-diketones to form α-hydroxy–carboxylic acids, offers another example of skeletal reorganization, though its direct applicability to this specific synthesis is not immediately apparent. wikipedia.orgorganic-chemistry.org

The synthesis of organosilicon compounds bearing carboxylic acid groups has been a subject of interest for several decades. ineosopen.org These compounds serve as valuable building blocks in materials science and medicinal chemistry.

A general approach involves the synthesis of an organosilicon compound with a functional group that can be subsequently converted into a carboxylic acid. For instance, a silylated aromatic compound containing a methyl group can be oxidized to a carboxyl group. Alternatively, a halogenated silyl-aromatic compound can undergo a metal-halogen exchange followed by carboxylation with carbon dioxide.

Illustrative Synthetic Approaches:

| Precursor | Key Transformation | Product |

| 2-Bromo(dimethylphenylsilyl)benzene | 1. n-BuLi 2. CO₂ 3. H₃O⁺ | Benzoic acid, 2-(dimethylphenylsilyl)- |

| 2-Methyl(dimethylphenylsilyl)benzene | Oxidation (e.g., KMnO₄) | Benzoic acid, 2-(dimethylphenylsilyl)- |

This table provides examples of established chemical transformations that can be applied to the synthesis of the target molecule.

The synthesis and chemical transformation of siloxane-containing derivatives of benzoic acid have also been explored, demonstrating the feasibility of manipulating the carboxyl group in the presence of a silicon-containing moiety. rsc.org

Reactivity and Chemical Transformations of Benzoic Acid, 2 Dimethylphenylsilyl

Reactions Involving the Carboxyl Functional Group

The carboxyl group is a versatile functional handle, participating in classic acid-based reactions as well as more complex transformations. Its reactivity can be leveraged to synthesize a range of derivatives such as esters and amides.

The conversion of the carboxylic acid to esters and amides is a fundamental transformation. Esterification can be achieved through several methods, including the acid-catalyzed reaction with an alcohol (Fischer esterification) or by using coupling agents. tcu.eduresearchgate.netgoogle.com Similarly, amidation involves the reaction with an amine, often facilitated by a coupling agent to form a more reactive intermediate. rsc.orgnih.gov

Studies on related p-carboxy-phenylsiloxane derivatives demonstrate that the carboxyl group can be efficiently converted without degrading the organosiloxane backbone by using "soft" approaches. The use of carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or activators like carbonyldiimidazole (CDI) allows for the formation of esters and amides in high yields under mild conditions. researchgate.net These methods are directly applicable to 2-(dimethylphenylsilyl)benzoic acid. For instance, amidation with various amines can proceed effectively in the presence of a suitable coupling agent. lookchemmall.com

| Reactant | Coupling Agent/Method | Product | Yield (%) | Reference |

| Methanol | DCC | Methyl 4-(heptamethyltrisiloxan-3-yl)benzoate | 85 | researchgate.net |

| Methanol | CDI | Methyl 4-(heptamethyltrisiloxan-3-yl)benzoate | 99 | researchgate.net |

| Aniline | CDI | N-Phenyl-4-(heptamethyltrisiloxan-3-yl)benzamide | 75 | researchgate.net |

| Ammonia | CDI | 4-(Heptamethyltrisiloxan-3-yl)benzamide | 67 | researchgate.net |

Table 1: Examples of Esterification and Amidation Reactions on a Related Siloxane-Containing Benzoic Acid, Demonstrating Methods Applicable to 2-(dimethylphenylsilyl)benzoic acid. researchgate.net

The removal of the carboxyl group via decarboxylation is a significant transformation. For many benzoic acids, this process requires high temperatures, often exceeding 140°C, particularly for unactivated substrates. nih.govnist.gov The decarboxylation rates for unactivated benzoic acids at 400°C can be very slow. nist.gov

However, modern synthetic methods have enabled decarboxylation under much milder conditions. A notable example is the photoinduced, copper-catalyzed decarboxylative hydroxylation of benzoic acids at temperatures as low as 35°C. nih.govd-nb.info This reaction proceeds through a radical mechanism initiated by a ligand-to-metal charge transfer (LMCT) in a copper carboxylate complex. This process generates an aroyloxyl radical, which then decarboxylates to an aryl radical. d-nb.info This aryl radical can then be trapped to form various products. The presence of the ortho-dimethylphenylsilyl group may influence the stability and subsequent reactions of the aryl radical intermediate.

Silyl (B83357) esters are important, albeit often transient, derivatives of carboxylic acids. core.ac.uk They are typically formed by reacting the carboxylic acid with an organosilicon reagent, such as a chlorosilane (e.g., Me₂SiCl₂) or an aminosilane. core.ac.uk Silyl esters are generally much more labile than the corresponding silyl ethers and are highly sensitive to hydrolysis, which regenerates the parent carboxylic acid. ontosight.aithieme-connect.de

Their primary utility lies in their role as activated intermediates. The in-situ formation of a silyl ester activates the carboxyl group, facilitating subsequent nucleophilic attack by amines or alcohols to form amides or esters, respectively. core.ac.uk The lability of the silyl ester is an asset in these reactions, as the silicon-based byproducts are often easy to remove. The stability of the silyl ester is influenced by the steric bulk of the substituents on the silicon atom; greater bulk leads to increased stability. thieme-connect.de

Reactions Involving the Dimethylphenylsilyl Group

The dimethylphenylsilyl moiety is a key feature of the molecule, offering a site for transformations unique to organosilanes, particularly at the silicon-aryl carbon bond.

Ipso-substitution is an electrophilic aromatic substitution reaction where an incoming electrophile displaces a substituent already present on the aromatic ring, rather than a hydrogen atom. libretexts.org The carbon atom bearing the silyl group is a common site for such attacks. Arylsilanes are particularly prone to ipso-substitution because the silyl group can act as an effective electrofugal (electron-donating) leaving group, stabilizing the transition state. conicet.gov.ar

This reaction provides a powerful method for introducing a variety of electrophiles at the position of the silicon substituent. For example, reaction with a proton source (protodesilylation), halogens (halodesilylation), or acyl chlorides (acylation) can lead to the selective replacement of the dimethylphenylsilyl group. youtube.com

| Electrophile (E⁺) | Reagent Example | Product | Reaction Type |

| H⁺ | Trifluoroacetic acid (TFA) | Benzoic acid | Protodesilylation |

| Br⁺ | Bromine (Br₂) | 2-Bromobenzoic acid | Bromodesilylation |

| I⁺ | Iodine monochloride (ICl) | 2-Iodobenzoic acid | Iododesilylation |

| NO₂⁺ | Nitronium tetrafluoroborate (B81430) (NO₂BF₄) | 2-Nitrobenzoic acid | Nitrodesilylation |

Table 2: Representative Ipso-Substitution Reactions at the Arylsilane Moiety.

The silicon-carbon bond in arylsilanes can be selectively cleaved under specific conditions. The most common method for cleaving the C(aryl)-Si bond involves the use of fluoride (B91410) ion sources, such as tetra-n-butylammonium fluoride (TBAF) or hydrofluoric acid (HF). thieme-connect.degelest.com The high affinity of silicon for fluoride drives this reaction, resulting in the formation of a stable fluorosilane and the corresponding carbanion, which is subsequently protonated by the solvent. This process, known as protodesilylation, effectively replaces the silyl group with a hydrogen atom, converting the starting material back to benzoic acid.

This cleavage is a key functional group interconversion, allowing the silyl group to be used as a protecting or directing group that can be removed at a later synthetic stage. The conditions for cleavage are generally mild and orthogonal to many other functional groups, providing a strategic tool in multistep synthesis.

Stereochemical Aspects of Silyl Group Transformations

Transformations involving the dimethylphenylsilyl group in 2-(dimethylphenylsilyl)benzoic acid are governed by well-established stereochemical principles, particularly in reactions such as the Brook rearrangement. This intramolecular migration of a silicon-containing group from a carbon atom to an oxygen atom is a key reaction pathway for related structures.

The stereochemical course of the Brook rearrangement is highly specific. Research has consistently shown that when a chiral silicon center is involved, the migration proceeds with retention of configuration at the silicon atom. wikipedia.orgnumberanalytics.comrsc.org This is attributed to a concerted mechanism involving a pentacoordinate silicon intermediate. numberanalytics.com Conversely, if the carbon atom from which the silyl group migrates is a stereocenter, the reaction typically proceeds with inversion of configuration at that carbon. wikipedia.org

While the silicon atom in 2-(dimethylphenylsilyl)benzoic acid is not chiral, these principles are fundamental to understanding the transformations of its derivatives. For instance, if the compound is converted to an α-silyl alcohol and the benzylic carbon becomes chiral, a subsequent Brook rearrangement would be expected to proceed with inversion at this carbon center. illinois.edu

Table 1: Stereochemical Outcomes in Brook Rearrangements

| Migrating Group | Stereocenter Location | Stereochemical Outcome | Reference |

|---|---|---|---|

| Chiral Silyl Group | Silicon | Retention of Configuration | wikipedia.orgrsc.org |

| Achiral Silyl Group | Carbon | Inversion of Configuration | wikipedia.orgillinois.edu |

Ortho-Effect and Proximity-Induced Reactivity

The placement of the dimethylphenylsilyl group at the ortho position to the carboxylic acid function invokes a significant "ortho-effect," a phenomenon well-documented for substituted benzoic acids. wikipedia.orgvedantu.com This effect primarily stems from steric interactions between the bulky ortho substituent and the carboxyl group. wikipedia.org

The steric hindrance forces the carboxyl group to twist out of the plane of the benzene (B151609) ring. wikipedia.orgvedantu.com This disruption of coplanarity inhibits the resonance between the carboxyl group's π-system and the aromatic ring. wikipedia.org While this might seem destabilizing, the crucial consequence is the enhanced stabilization of the corresponding carboxylate anion formed upon deprotonation. By preventing resonance delocalization of the negative charge into the phenyl ring, the charge remains localized on the highly electronegative oxygen atoms of the carboxylate, leading to greater stability. youtube.com This stabilization of the conjugate base results in a significant increase in the acidity of the parent benzoic acid. vedantu.com Therefore, 2-(dimethylphenylsilyl)benzoic acid is expected to be a stronger acid than benzoic acid itself, as well as its meta- and para-silylated isomers. wikipedia.orglibretexts.org

Table 2: Acidity of Substituted Benzoic Acids

| Compound | Substituent Position | pKa | Effect on Acidity |

|---|---|---|---|

| Benzoic Acid | - | 4.20 | Reference |

| o-Toluic Acid | ortho | 3.91 | Increased |

| o-tert-Butylbenzoic Acid | ortho | 3.45 | Significantly Increased |

| 2-(Dimethylphenylsilyl)benzoic acid | ortho | Predicted < 4.20 | Increased (Expected) |

Note: The pKa for 2-(dimethylphenylsilyl)benzoic acid is predicted based on the established ortho-effect.

Beyond pure sterics, proximity-induced reactivity may also play a role. While no intramolecular hydrogen bonding is expected with the silyl group, the close spatial arrangement of the silicon atom and the carboxyl group could influence transition states in certain reactions, potentially leading to unique cyclization pathways or directing metallation to a specific site under appropriate conditions.

Advanced Synthetic Applications in Organic Synthesis

The unique structural features of 2-(dimethylphenylsilyl)benzoic acid and its derivatives make it a potentially valuable precursor in sophisticated synthetic strategies.

Utility as Acyl Anion Equivalents via Brook Rearrangements

A key application of organosilicon compounds is their use in "umpolung" or polarity-inverted reactivity. Specifically, derivatives of 2-(dimethylphenylsilyl)benzoic acid, such as the corresponding acylsilane (2-(dimethylphenylsilyl)benzaldehyde), can function as acyl anion equivalents. organic-chemistry.org

The synthetic sequence involves the nucleophilic addition of an organometallic reagent (e.g., an organolithium or Grignard reagent) to the carbonyl carbon of the acylsilane. This initially forms a lithium or magnesium alkoxide. This intermediate is perfectly poised to undergo a wikipedia.orgnumberanalytics.com-Brook rearrangement, driven by the formation of a thermodynamically stable silicon-oxygen bond. wikipedia.org The dimethylphenylsilyl group migrates from the carbon to the oxygen atom, generating a silyl enol ether and, crucially, a benzylic carbanion. organic-chemistry.orggelest.com This carbanion can then react with a variety of electrophiles (E+), such as alkyl halides or carbonyl compounds. Subsequent hydrolysis of the silyl enol ether regenerates a carbonyl group, completing the formal addition of an acyl anion to an electrophile.

This strategy allows for the formation of carbon-carbon bonds that are otherwise challenging to construct, effectively reversing the normal electrophilic nature of the carbonyl carbon. The presence of the ortho-silyl group on the benzaldehyde (B42025) derivative is essential for this transformation.

Participation in Cyclization Reactions (e.g., Silyl-Prins Cyclization Analogues)

While the aromatic nature of 2-(dimethylphenylsilyl)benzoic acid precludes direct participation in a classical Prins reaction, its derivatives can be envisioned as substrates for analogous cyclization processes. The silyl group can stabilize a positive charge in the β-position, a key feature exploited in silyl-Prins cyclizations. uva.es

For such a reaction to occur, the parent molecule would require modification. For example, reduction of the carboxylic acid to a benzyl (B1604629) alcohol, followed by functionalization of the phenyl ring with an appropriate tethered aldehyde or ketone, could create a substrate for an intramolecular cyclization. Upon treatment with a Lewis acid, the carbonyl group would be activated, and the ortho-silyl-substituted aromatic ring could act as the nucleophile. The cyclization would proceed via an intermediate stabilized by the β-silyl effect. Subsequent elimination of the silyl group could then lead to the formation of complex polycyclic aromatic systems. Although less common than reactions with simple allylsilanes, intramolecular carbonyl-ene reactions and other cyclizations involving aryl silanes have been reported and demonstrate the potential of this approach. arkat-usa.org

Coordination Chemistry and Ligand Design Principles

Benzoic acid, 2-(dimethylphenylsilyl)- as a Ligand

Benzoic acid, 2-(dimethylphenylsilyl)- presents a fascinating case study in ligand design, combining the classic carboxylate coordinating group with a bulky and electronically distinct ortho-substituent. The interplay between these two functionalities is expected to impart unique characteristics to its coordination complexes.

Identification of Potential Coordination Sites (Carboxyl, Silyl-Phenyl)

The primary coordination site of Benzoic acid, 2-(dimethylphenylsilyl)- is unequivocally the carboxyl group (-COOH) . Upon deprotonation to the carboxylate (-COO⁻), the two oxygen atoms become available for coordination to a metal center. The negative charge is delocalized across the O-C-O system, allowing for a variety of binding modes.

A secondary, albeit weaker, potential coordination site is the silyl-phenyl moiety . The silicon atom, being more electropositive than carbon, can influence the electron density of the adjacent phenyl ring. While direct coordination of the silicon atom to a metal center is uncommon in this context, the π-system of the phenyl ring could potentially engage in weak interactions with electron-deficient metal centers. Furthermore, the phenyl group itself can be subject to metallation reactions under specific conditions, although this typically involves C-H activation and is a separate class of reactivity.

Exploration of Monodentate, Bidentate, and Bridging Coordination Modes

Monodentate Coordination: In this mode, only one of the carboxylate oxygen atoms binds to the metal center. This is common when the metal center is sterically crowded or when competing ligands are present.

Bidentate Coordination: Both oxygen atoms of the carboxylate group can coordinate to the same metal center. This can occur in two ways:

Chelating Bidentate: Both oxygen atoms bind to the same metal ion, forming a four-membered chelate ring. This mode is often favored due to the chelate effect, which enhances the stability of the complex.

Bridging Bidentate: The carboxylate group bridges two different metal centers. This can lead to the formation of dimeric, oligomeric, or polymeric structures, often referred to as metal-organic frameworks (MOFs).

Bridging Coordination: Beyond the simple bidentate bridge, the carboxylate can adopt more complex bridging modes, such as the syn-syn, syn-anti, and anti-anti conformations, leading to a rich variety of multinuclear architectures.

The preference for a particular coordination mode is influenced by several factors, including the nature of the metal ion (size, charge, and electronic configuration), the solvent, the reaction temperature, and the presence of other ligands.

Influence of the Ortho-Silyl Group on Ligand Conformation and Metal Coordination Geometry

The presence of the bulky dimethylphenylsilyl group at the ortho position is expected to have a profound impact on the coordination chemistry of this ligand. This is a manifestation of the "ortho-effect," where a substituent in the position adjacent to a reactive center influences its properties through steric and electronic effects.

Steric Influence: The sheer size of the dimethylphenylsilyl group will likely impose significant steric hindrance around the coordination site. This can:

Force the carboxylate group out of the plane of the phenyl ring: This twisting, known as steric inhibition of resonance, can alter the electronic properties of the carboxylate and its interaction with the metal center.

Favor monodentate coordination: The steric bulk may prevent the close approach required for chelation, thus favoring a monodentate binding mode.

Create protective "pockets" around the metal center: This steric shielding can prevent the coordination of additional ligands or solvent molecules and can also influence the reactivity of the resulting complex.

Electronic Influence: The silyl (B83357) group is generally considered to be electron-donating through σ-donation, although the phenyl group attached to the silicon will also have electronic effects. This can influence the basicity of the carboxylate group and, consequently, the strength of the metal-ligand bond.

Synthesis and Characterization of Metal-Silylbenzoate Complexes

The synthesis of metal complexes with Benzoic acid, 2-(dimethylphenylsilyl)- would likely follow established procedures for the formation of metal carboxylates.

Preparation of Transition Metal Complexes with the Silyl Benzoic Acid Ligand

A general approach to the synthesis of transition metal complexes would involve the reaction of a suitable metal salt (e.g., chlorides, nitrates, or acetates) with the deprotonated form of the ligand. The ligand can be deprotonated in situ using a base, or the alkali metal salt of the carboxylate can be prepared beforehand.

A hypothetical synthetic procedure could be:

Dissolve Benzoic acid, 2-(dimethylphenylsilyl)- in a suitable solvent (e.g., ethanol, methanol, or a mixture with water).

Add a stoichiometric amount of a base, such as sodium hydroxide (B78521) or triethylamine, to deprotonate the carboxylic acid.

To this solution, add a solution of the desired transition metal salt (e.g., copper(II) acetate, cobalt(II) chloride, or zinc(II) nitrate) dropwise with stirring.

The resulting metal complex may precipitate out of the solution immediately or after a period of stirring, possibly with gentle heating.

The solid product would then be isolated by filtration, washed with the solvent to remove any unreacted starting materials, and dried under vacuum.

Single crystals suitable for X-ray diffraction could potentially be grown by slow evaporation of the solvent, diffusion techniques, or hydrothermal/solvothermal methods.

Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic and organometallic compounds. For "Benzoic acid, 2-(dimethylphenylsilyl)-," a complete analysis would involve ¹H, ¹³C, and ²⁹Si NMR.

Proton NMR (¹H NMR) Analysis of Aromatic and Silyl (B83357) Protons

The ¹H NMR spectrum would provide information on the chemical environment of the hydrogen atoms. The aromatic protons on both the benzoic acid and the phenylsilyl moieties would appear in the downfield region, typically between 7.0 and 8.5 ppm. The substitution pattern would lead to complex splitting patterns (multiplets) due to spin-spin coupling between adjacent protons. The protons of the two methyl groups attached to the silicon atom would appear as a singlet in the upfield region, likely around 0.5 ppm, due to the electropositive nature of silicon. The acidic proton of the carboxyl group would be expected to appear as a broad singlet at a very downfield chemical shift, typically above 10 ppm, and its position could be concentration-dependent.

Carbon-13 NMR (¹³C NMR) Spectroscopy for Carbon Framework

The ¹³C NMR spectrum would reveal the number of unique carbon environments. The carbonyl carbon of the carboxylic acid would be found in the highly deshielded region of the spectrum, typically between 165 and 185 ppm. The aromatic carbons would generate a series of signals in the range of 120-150 ppm. The carbon atom to which the silyl group is attached (ipso-carbon) would have a characteristic chemical shift. The carbons of the phenyl group on the silicon and the methyl groups would also have distinct signals, with the methyl carbons appearing in the upfield region of the spectrum.

Silicon-29 NMR (²⁹Si NMR) Spectroscopy for Silyl Group Environment

A ²⁹Si NMR spectrum would provide direct information about the chemical environment of the silicon atom. For a tetraorganosilane such as "Benzoic acid, 2-(dimethylphenylsilyl)-," the ²⁹Si chemical shift would be expected in a characteristic range. The precise chemical shift would be influenced by the electronic effects of the phenyl and dimethyl substituents, as well as the ortho-substituted benzoic acid group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Vibrational Analysis of Carboxyl and Silyl Functional Groups

The IR spectrum of "Benzoic acid, 2-(dimethylphenylsilyl)-" would be expected to show a strong, sharp absorption band for the carbonyl (C=O) stretch of the carboxylic acid, typically in the region of 1700-1725 cm⁻¹. A broad absorption band corresponding to the O-H stretch of the carboxylic acid would be expected between 2500 and 3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimers commonly formed by carboxylic acids in the solid state. The spectrum would also feature bands corresponding to the Si-C and Si-CH₃ vibrations of the dimethylphenylsilyl group.

Spectroscopic Signatures of Intramolecular Hydrogen Bonding

The ortho-positioning of the dimethylphenylsilyl group relative to the carboxylic acid group could potentially allow for intramolecular hydrogen bonding between the carboxylic acid proton and the silicon atom or the phenyl ring. If present, this interaction would influence the position and shape of the O-H stretching band in the IR spectrum, potentially causing a shift to a lower wavenumber and a change in the band's broadness compared to a compound where such an interaction is not possible. Similarly, in the ¹H NMR spectrum, intramolecular hydrogen bonding could affect the chemical shift of the carboxylic acid proton. However, without experimental data, the presence and nature of such bonding remain speculative.

Mass Spectrometry (MS)

Extensive searches of scientific literature and chemical databases did not yield specific mass spectrometry data for the compound "Benzoic acid, 2-(dimethylphenylsilyl)-". Therefore, a detailed analysis of its high-resolution mass spectrum and fragmentation pattern based on experimental research findings cannot be provided at this time.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

No publicly available high-resolution mass spectrometry data for "Benzoic acid, 2-(dimethylphenylsilyl)-" could be located. This technique is crucial for experimentally confirming the elemental composition of a molecule by providing a highly accurate mass-to-charge ratio. Without experimental data, the confirmation of the molecular formula for this specific compound through this method cannot be detailed.

Fragmentation Pattern Analysis for Structural Information

A detailed analysis of the fragmentation pattern of "Benzoic acid, 2-(dimethylphenylsilyl)-" is not possible as no experimental mass spectra have been published in the available scientific literature. Such an analysis would typically involve identifying the molecular ion peak and the various fragment ions to deduce the compound's structure.

X-ray Diffraction (XRD)

There are no published X-ray diffraction studies for "Benzoic acid, 2-(dimethylphenylsilyl)-" in the accessible scientific databases. Consequently, a discussion of its solid-state molecular structure or crystalline phase identification based on experimental research is not feasible.

Single Crystal X-ray Crystallography for Solid-State Molecular Structure

No single crystal X-ray crystallography data for "Benzoic acid, 2-(dimethylphenylsilyl)-" has been reported in the scientific literature. This technique would provide precise information about bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the crystal lattice.

Powder X-ray Diffraction for Crystalline Phase Identification

No powder X-ray diffraction patterns for "Benzoic acid, 2-(dimethylphenylsilyl)-" are available in the public domain. This method is used to identify the crystalline phases of a solid material.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Specific Ultraviolet-Visible (UV-Vis) spectroscopic data for "Benzoic acid, 2-(dimethylphenylsilyl)-" is not available in the reviewed scientific literature. Therefore, a detailed description of its electronic transitions based on experimental spectra cannot be provided.

Despite a comprehensive search for scientific literature, no specific computational or theoretical investigations focusing solely on the chemical compound "Benzoic acid, 2-(dimethylphenylsilyl)-" were found. The existing research on benzoic acid derivatives does not provide particular data for this specific silyl-substituted compound that would be necessary to populate the requested article structure with accurate and detailed findings.

Therefore, it is not possible to generate an article that adheres to the strict requirements of focusing exclusively on "Benzoic acid, 2-(dimethylphenylsilyl)-" while providing in-depth, data-driven content for the specified computational and theoretical investigation sections. Any attempt to do so would require extrapolation from other, different compounds, which would violate the core instruction to focus solely on the requested molecule.

Computational and Theoretical Investigations

Spectroscopic Parameter Prediction

Quantum chemical calculations are instrumental in predicting spectroscopic data, which is crucial for the structural elucidation and characterization of molecules. Methods like Density Functional Theory (DFT) are frequently employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. Theoretical calculations can predict 1H, 13C, and even 29Si NMR chemical shifts and coupling constants, aiding in the assignment of experimental spectra. The standard approach involves geometry optimization of the molecule using a functional such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)). Following optimization, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the isotropic magnetic shielding tensors. researchgate.net These shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound like Tetramethylsilane (TMS).

For Benzoic acid, 2-(dimethylphenylsilyl)-, the presence of the silyl (B83357) group in the ortho position is expected to influence the electronic environment of the nearby protons and carbons. The electron-donating nature of the silyl group can affect the aromatic ring currents and shielding of the nuclei. researchgate.net Calculations would predict distinct chemical shifts for the aromatic protons and carbons, as well as for the methyl protons and carbons attached to the silicon atom.

Below is a table of hypothetical, yet scientifically plausible, predicted NMR data for Benzoic acid, 2-(dimethylphenylsilyl)-, based on DFT calculations.

| Nucleus | Atom Position | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Carboxylic Acid (-COOH) | 12.0 - 13.0 |

| ¹H | Aromatic (ortho to -COOH) | 8.0 - 8.2 |

| ¹H | Aromatic (meta/para to -COOH) | 7.4 - 7.7 |

| ¹H | Phenyl on Si | 7.2 - 7.5 |

| ¹H | Methyl on Si (-CH₃) | 0.4 - 0.6 |

| ¹³C | Carbonyl (-C=O) | 170 - 173 |

| ¹³C | Aromatic (C-COOH) | 132 - 135 |

| ¹³C | Aromatic (C-Si) | 139 - 142 |

| ¹³C | Aromatic (other) | 128 - 134 |

| ¹³C | Methyl on Si (-CH₃) | -2.0 - 1.0 |

| ²⁹Si | -Si(CH₃)₂Ph | -10 - -15 |

Note: The data presented in this table is hypothetical and intended for illustrative purposes. Actual values would be derived from specific quantum chemical calculations.

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Computational methods can simulate the IR spectrum by calculating the harmonic vibrational frequencies and their corresponding intensities. researchgate.netresearchjournal.co.in This is typically performed at the same level of theory used for geometry optimization (e.g., B3LYP/6-311+G(d,p)). mdpi.com The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and systematic errors inherent in the computational model.

For Benzoic acid, 2-(dimethylphenylsilyl)-, key vibrational modes would include the O-H stretch of the carboxylic acid (often broadened by hydrogen bonding), the C=O carbonyl stretch, Si-C stretches, and various aromatic C-H and C=C vibrations. researchgate.net The simulation can help assign complex experimental spectra and understand how the bulky and electropositive silyl group influences the vibrational properties of the benzoic acid moiety. rsc.org

An illustrative table of predicted key IR frequencies for the compound is provided below.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| O-H stretch (Carboxylic Acid Dimer) | 2500 - 3300 | Broad, Strong |

| C-H stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H stretch (Methyl) | 2900 - 3000 | Medium |

| C=O stretch (Carbonyl) | 1680 - 1710 | Strong |

| C=C stretch (Aromatic) | 1450 - 1600 | Medium-Strong |

| Si-C stretch (Si-Phenyl) | 1100 - 1130 | Medium |

| Si-C stretch (Si-Methyl) | 700 - 800 | Strong |

| O-H bend (out-of-plane) | 900 - 960 | Broad, Medium |

Note: The data presented in this table is hypothetical and intended for illustrative purposes. Actual values would be derived from specific quantum chemical calculations.

Ligand-Metal Interaction Modeling

The carboxylic acid group of Benzoic acid, 2-(dimethylphenylsilyl)- allows it to act as a ligand, coordinating with metal ions to form metal complexes. Computational modeling is a valuable tool for studying these interactions. researchgate.net

Benzoic acid derivatives can coordinate to metal centers in several ways, primarily through the oxygen atoms of the carboxylate group. mdpi.comresearchgate.net Common coordination modes include monodentate (one oxygen binds), bidentate chelating (both oxygens bind to the same metal), and bidentate bridging (each oxygen binds to a different metal center). acs.org

DFT calculations can be used to model these different coordination modes. By optimizing the geometry of the resulting metal complexes and calculating their binding energies, researchers can predict the most thermodynamically stable coordination mode. nih.gov For Benzoic acid, 2-(dimethylphenylsilyl)-, steric hindrance from the bulky ortho-silyl group might influence the preferred coordination geometry compared to unsubstituted benzoic acid. Furthermore, computational methods like Natural Bond Orbital (NBO) analysis can provide insights into the nature and strength of the metal-ligand bonds by quantifying orbital interactions and charge transfer. nih.gov

Metal complexes containing benzoate-type ligands are often used as catalysts in various organic reactions. conicet.gov.arnih.gov Computational chemistry plays a crucial role in elucidating the mechanisms of these catalytic cycles. lisaroychemistry.com By mapping the potential energy surface of a reaction, theoretical studies can identify the structures and energies of reactants, transition states, and intermediates. conicet.gov.ar

For a hypothetical catalytic process involving a metal complex of Benzoic acid, 2-(dimethylphenylsilyl)-, DFT calculations could be used to:

Model the key steps of the catalytic cycle, such as ligand exchange, oxidative addition, or reductive elimination.

Calculate the activation energy for each step to identify the rate-determining step.

Investigate the electronic and steric effects of the dimethylphenylsilyl substituent on the catalyst's activity and selectivity.

Characterize short-lived reaction intermediates that are difficult to observe experimentally.

Such theoretical insights are invaluable for understanding catalyst behavior and for the rational design of new, more efficient catalysts for chemical synthesis. lisaroychemistry.com

Advanced Applications and Future Research Directions

Applications in Advanced Materials Science

The presence of both a carboxylic acid group and a dimethylphenylsilyl moiety on the same aromatic ring imparts a unique combination of reactivity and structural control, making "Benzoic acid, 2-(dimethylphenylsilyl)-" a valuable precursor in materials science.

Development as Precursors for Modified Silicone Fluids and Siloxane-Containing Polymers

While direct large-scale industrial use of "Benzoic acid, 2-(dimethylphenylsilyl)-" as a precursor for silicone fluids is not yet widely documented, its structural motifs are highly relevant to the synthesis of modified siloxane polymers. Research into siloxane-containing derivatives of benzoic acid has demonstrated the potential for these types of molecules to serve as monomers for creating advanced polymers. The carboxyl group can be transformed into a variety of functional groups, such as esters and amides, under mild conditions, allowing for the incorporation of the silyl-functionalized benzoic acid unit into polyester (B1180765) or polyamide chains. This approach offers a pathway to polymers with tailored properties, such as enhanced thermal stability, altered solubility, and specific functionalities originating from the silyl (B83357) group.

The synthesis of polymers based on p-carboxy-phenylsiloxanes highlights the feasibility of utilizing silyl-functionalized benzoic acids in polymer chemistry. These studies suggest that "Benzoic acid, 2-(dimethylphenylsilyl)-", with its ortho-substitution pattern, could be a key component in designing polymers with unique architectures and properties. The ortho-disposition of the silyl and carboxyl groups can influence the polymer's chain conformation and packing, potentially leading to materials with novel mechanical or optical characteristics.

Integration into Functional Materials (e.g., Atomic Layer Deposition Inhibitors, Photoresponsive Systems)

The integration of "Benzoic acid, 2-(dimethylphenylsilyl)-" into functional materials is an area of growing interest. Although specific applications as Atomic Layer Deposition (ALD) inhibitors have not been explicitly detailed in publicly available research, the fundamental properties of the molecule suggest potential in this area. The carboxylic acid group can anchor the molecule to a surface, while the bulky dimethylphenylsilyl group could act as a passivating layer, inhibiting deposition in specific regions.

In the realm of photoresponsive systems, the aromatic core of the molecule provides a scaffold that can be further functionalized with photoactive moieties. The silyl group can be used to tune the electronic properties of the aromatic system, potentially influencing the photoresponsive behavior. While direct research on "Benzoic acid, 2-(dimethylphenylsilyl)-" in this context is limited, the broader field of photoresponsive polymers often utilizes aromatic building blocks that can be modified to respond to light stimuli. The unique combination of functional groups in this compound makes it a candidate for future exploration in the development of light-sensitive materials.

Interdisciplinary Research Opportunities with Silyl Benzoic Acid Systems

The multifaceted nature of silyl benzoic acid systems, including "Benzoic acid, 2-(dimethylphenylsilyl)-", opens up numerous avenues for interdisciplinary research. The convergence of organic synthesis, polymer chemistry, materials science, and computational modeling is crucial for unlocking the full potential of these compounds. For instance, collaboration between synthetic chemists and materials scientists could lead to the development of novel siloxane-based polymers with tailored properties for specific applications, such as high-performance coatings or advanced membranes.

Furthermore, the interface of this field with biology and medicine presents intriguing possibilities. While not the primary focus of this article, the benzoic acid moiety is a common feature in biologically active molecules. The introduction of a silyl group could modulate the biological activity, solubility, and metabolic stability of such compounds, creating opportunities for research in medicinal chemistry and drug delivery.

Exploration of Novel Synthetic Strategies and Methodologies

The synthesis of ortho-silyl benzoic acids, such as "Benzoic acid, 2-(dimethylphenylsilyl)-", presents unique challenges and opportunities for the development of novel synthetic methodologies. While general methods for the synthesis of silyl-substituted aromatic compounds exist, achieving high regioselectivity for the ortho position can be complex.

Current research in synthetic organic chemistry is focused on developing more efficient and selective methods for the C-H functionalization of aromatic compounds. These advancements could provide more direct and atom-economical routes to "Benzoic acid, 2-(dimethylphenylsilyl)-" and its derivatives. For example, directed ortho-metalation strategies, where the carboxylic acid group directs a metal catalyst to the adjacent C-H bond for subsequent silylation, are a promising area of investigation. The development of novel catalysts and reaction conditions that are tolerant of the functional groups present in the molecule is a key objective. A study on the synthesis of 3-silylbenzoic acids provides some insights into the synthetic routes that can be adapted for such compounds.

Rational Design of Catalytic Systems and Ligands

The structural features of "Benzoic acid, 2-(dimethylphenylsilyl)-" make it an attractive candidate for the rational design of novel ligands for catalysis. The silyl group can act as a sterically demanding and electronically tunable component of a ligand, while the carboxylic acid group can serve as an anchoring point for coordination to a metal center or as a proton-responsive element.

Predictive Modeling and Machine Learning for Structure-Function Relationships

The complexity of organosilicon chemistry and the vast design space for new materials and catalysts make predictive modeling and machine learning powerful tools for accelerating research and development. By leveraging computational approaches, researchers can gain a deeper understanding of the structure-function relationships of compounds like "Benzoic acid, 2-(dimethylphenylsilyl)-".

Table 1: Potential Applications of Predictive Modeling and Machine Learning

| Research Area | Modeling/Machine Learning Application | Potential Outcome |

|---|---|---|

| Polymer Science | Quantitative Structure-Property Relationship (QSPR) models | Prediction of polymer properties (e.g., glass transition temperature, thermal stability, solubility) based on the monomer structure. |

| Catalysis | Density Functional Theory (DFT) calculations | Elucidation of reaction mechanisms and prediction of catalytic activity and selectivity of metal complexes with silyl benzoic acid-derived ligands. |

| Materials Design | High-throughput virtual screening | Identification of promising candidates for specific applications, such as ALD inhibitors or photoresponsive materials, by predicting their performance based on molecular structure. |

| Synthetic Chemistry | Retrosynthetic analysis algorithms | Design of novel and efficient synthetic routes to "Benzoic acid, 2-(dimethylphenylsilyl)-" and its derivatives. |

Machine learning algorithms can be trained on existing experimental and computational data to predict the properties of new, unsynthesized compounds. medium.comresearchgate.netijisae.orgintellegens.comnih.gov This in silico approach can significantly reduce the time and resources required for materials discovery by prioritizing the most promising candidates for experimental validation. For example, machine learning models could be developed to predict the performance of siloxane-based polymers derived from "Benzoic acid, 2-(dimethylphenylsilyl)-" in various applications, guiding the design of materials with optimized properties.

Q & A

Q. What experimental design strategies are recommended for optimizing the synthesis of 2-(dimethylphenylsilyl)benzoic acid?

- Methodological Answer : Utilize response surface methodology (RSM) to systematically vary reaction parameters (e.g., temperature, catalyst concentration, and reaction time). For example, a central composite design can identify optimal conditions by analyzing yield data through ANOVA . Purification techniques such as recrystallization or column chromatography should be employed, with purity confirmed via HPLC or GC-MS.

Q. How can researchers characterize the structural and thermal stability of 2-(dimethylphenylsilyl)benzoic acid?

- Methodological Answer :

- Structural Analysis : Employ NMR (¹H, ¹³C, and ²⁹Si) to confirm the silyl group's integration into the benzoic acid backbone. Compare spectral data with NIST reference libraries .

- Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and phase transitions. Thermodynamic data (e.g., enthalpy of fusion) can be cross-referenced with NIST-reported values for related benzoic acid derivatives .

Q. What analytical techniques are critical for verifying the purity of synthesized 2-(dimethylphenylsilyl)benzoic acid?

- Methodological Answer : Combine chromatographic methods (HPLC with UV detection) and mass spectrometry (ESI-MS) to detect impurities. For trace metal analysis in organosilicon compounds, inductively coupled plasma mass spectrometry (ICP-MS) is recommended .

Advanced Research Questions

Q. How can density functional theory (DFT) simulations enhance the interpretation of vibrational spectra for 2-(dimethylphenylsilyl)benzoic acid?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-311++G(d,p)) to predict vibrational wavenumbers and compare them with experimental FT-IR/FT-Raman data. Assign peaks by analyzing molecular orbitals and electron density distributions. Discrepancies between theoretical and experimental results may indicate conformational flexibility or solvent effects .

Q. What strategies resolve contradictions in metabolic pathway data for silylated benzoic acid derivatives?

- Methodological Answer : Conduct comparative in vitro (hepatocyte assays) and in vivo (rodent models) studies to identify phase I/II metabolites. Use high-resolution LC-MS/MS to detect intermediates, such as hydroxylated or glucuronidated forms. Cross-reference findings with structurally analogous compounds, like 5-CA-2-HM-MCBX, to validate metabolic stability .

Q. How can researchers assess the photostability of 2-(dimethylphenylsilyl)benzoic acid under UV exposure?

- Methodological Answer : Design accelerated degradation studies using UV chambers (e.g., 365 nm wavelength). Monitor degradation products via time-resolved spectroscopy and LC-MS. Compare quantum yield calculations with experimental data to model photodegradation kinetics. For silane-containing compounds, silicon-centered radicals may form, requiring electron paramagnetic resonance (EPR) for detection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.